molecular formula C21H18N2O8S2 B7476003 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid

3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid

Cat. No. B7476003
M. Wt: 490.5 g/mol
InChI Key: FOMZSZOZZFITMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain and inflammation in various conditions. It belongs to the class of anthranilic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.

Mechanism of Action

3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid reduces the production of prostaglandins, which in turn reduces pain, inflammation, and fever.
Biochemical and Physiological Effects:
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has also been shown to inhibit the activity of platelets, which are responsible for blood clotting.

Advantages and Limitations for Lab Experiments

3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the production of prostaglandins, which makes it a useful tool for studying the inflammatory response. However, 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has limitations in terms of its specificity for COX enzymes, as it can also inhibit other enzymes such as lipoxygenase. Additionally, 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid. One direction is the investigation of its potential use in the treatment of other conditions such as cancer and Alzheimer's disease. Another direction is the development of more specific COX inhibitors that can reduce the side effects associated with 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid and other NSAIDs. Finally, the development of new synthesis methods for 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid and related compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid can be synthesized in several ways, but the most common method involves the reaction of 3,4-dimethylbenzoic acid with sulfuryl chloride to form the corresponding acid chloride, which is then reacted with 3-aminobenzenesulfonamide to yield 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid.

Scientific Research Applications

3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has also been investigated for its potential use in the treatment of various conditions such as dysmenorrhea, osteoarthritis, and rheumatoid arthritis.

properties

IUPAC Name

3-[[3-[(2-carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O8S2/c1-13-9-10-14(20(24)25)11-19(13)33(30,31)22-15-5-4-6-16(12-15)32(28,29)23-18-8-3-2-7-17(18)21(26)27/h2-12,22-23H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMZSZOZZFITMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid

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